molecular formula C10H11NO5S B2617729 2-Prop-2-enoxy-5-sulfamoylbenzoic acid CAS No. 1094263-98-5

2-Prop-2-enoxy-5-sulfamoylbenzoic acid

Cat. No.: B2617729
CAS No.: 1094263-98-5
M. Wt: 257.26
InChI Key: NVYSWZQQZYSDCB-UHFFFAOYSA-N
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Description

2-Prop-2-enoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H11NO5S It is characterized by the presence of a prop-2-enoxy group and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid typically involves the reaction of 2-hydroxy-5-sulfamoylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-enoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.

Scientific Research Applications

2-Prop-2-enoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but with a methoxy group instead of a prop-2-enoxy group.

    2-Hydroxy-5-sulfamoylbenzoic acid: Similar structure but with a hydroxy group instead of a prop-2-enoxy group.

Uniqueness

2-Prop-2-enoxy-5-sulfamoylbenzoic acid is unique due to the presence of the prop-2-enoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-prop-2-enoxy-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSWZQQZYSDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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